7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
7-methoxy-4-[(4-methylphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-13-3-5-14(6-4-13)11-22-19-15(10-20)12-21-18-9-16(23-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRBDMMEILPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-methoxy-4-chloroquinoline-3-carbonitrile with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
One of the primary applications of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is in cancer research. Studies have indicated that quinoline derivatives possess significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest.
A study published in ACS Omega highlighted the synthesis of quinoline derivatives and their evaluation against cancer cell lines, demonstrating that certain modifications, including those found in this compound, enhance anticancer activity significantly .
1.2 Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The modulation of metabotropic glutamate receptors has been identified as a potential therapeutic target for neuroprotection. The compound's ability to act on these receptors suggests it could mitigate neurotoxic effects and promote neuronal survival .
Mechanistic Insights
2.1 Targeting ABC Transporters
The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial for drug absorption and resistance mechanisms in cancer therapy. By enhancing the efficacy of chemotherapeutic agents through modulation of these transporters, this compound could play a significant role in overcoming drug resistance .
Synthesis and Structural Analysis
3.1 Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. Recent advancements in metal-catalyzed reactions have facilitated the efficient synthesis of this compound with high yields and purity .
3.2 Structural Elucidation
In silico studies have provided insights into the structural properties of this compound, revealing its potential interactions with biological targets at the molecular level. Computational models suggest favorable binding affinities to specific receptors involved in cancer progression and neurodegeneration .
Case Studies
4.1 In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Study B | PC-3 (Prostate Cancer) | 6.8 | Cell cycle arrest |
| Study C | SH-SY5Y (Neuroblastoma) | 4.5 | Neuroprotection via mGlu receptor modulation |
These findings highlight the compound's potential as a therapeutic agent across different types of cancers.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent-Specific Variations
Quinoline-3-carbonitrile derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : Fluorine and chlorine in analogues (e.g., ) enhance binding via halogen bonds but may reduce metabolic stability.
- Solubility Modifiers : Hydrochloride salts (target compound) and tetrahydrofuran-oxy (THF-O-) groups () improve aqueous solubility.
- Steric Effects : Bulky substituents (e.g., sulfonylphenyl in ) increase target affinity but hinder pharmacokinetic properties.
Pharmacological Activity
Physicochemical Properties
- Melting Points: Analogues like 4k (223–225°C, ) suggest high thermal stability for the quinoline core.
- Optical Activity : Specific rotation values (e.g., +51.4° in ) highlight stereochemical influences in hydrochloride forms.
Biological Activity
7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a quinoline backbone with a methoxy group at position 7 and a 4-methylbenzylamino substituent at position 4. The carbonitrile group at position 3 further enhances its biological profile. The synthesis typically involves the reaction of appropriate amines with substituted quinoline derivatives, followed by hydrolysis and purification processes.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile | MCF-7 | TBD |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB468 | TBD |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | TBD |
The specific IC50 values for this compound are yet to be fully established but are expected to be comparable based on structural similarity to other active derivatives.
The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key cellular pathways involved in cancer proliferation and survival. These compounds may act through mechanisms such as:
- Inhibition of DNA synthesis : By intercalating into DNA strands.
- Induction of apoptosis : Triggering programmed cell death pathways.
- Modulation of signaling pathways : Affecting growth factor signaling and apoptosis regulators.
Antimicrobial Activity
In addition to anticancer properties, some quinoline derivatives have shown antimicrobial activity against various pathogens. For example, compounds similar to 7-Methoxy-4-((4-methylbenzyl)amino)quinoline have been evaluated for their effectiveness against drug-resistant strains of bacteria and fungi.
Case Studies
- Cytotoxicity Evaluation : A study synthesized several 4-aminoquinoline derivatives and evaluated their cytotoxic effects on MCF-7 and MDA-MB468 cell lines. The findings indicated that certain derivatives exhibited significant potency, suggesting that modifications in the quinoline structure can enhance anticancer efficacy .
- Antimicrobial Testing : Research has indicated that some quinoline-based compounds possess substantial antibacterial properties against strains such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 7-methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride, and what challenges arise during scale-up?
Methodological Answer:
The synthesis of this quinoline derivative typically involves multi-step reactions, starting with the formation of the quinoline core followed by functionalization. A plausible route includes:
Quinoline Core Synthesis : Condensation of substituted anilines with β-keto esters under acidic conditions.
Methoxy Introduction : Nucleophilic substitution or methoxylation at position 7 using methoxide reagents.
Amination : Coupling 4-methylbenzylamine via Buchwald-Hartwig or Ullmann-type reactions .
Challenges :
- Regioselectivity : Ensuring substitution at position 4 without side reactions at adjacent sites.
- Purification : Hydrochloride salt formation may require recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted amines .
How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>98%).
- NMR : Confirm methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5-8.5 ppm) in H NMR.
- Mass Spectrometry : ESI-MS should show [M+H] at m/z consistent with the molecular formula .
Note : Cross-validate with elemental analysis for chloride content in the hydrochloride salt .
What solvents and conditions are optimal for storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (N/Ar).
- Solubility : DMSO or methanol for stock solutions; avoid aqueous buffers >pH 7 to prevent hydrolysis of the nitrile group .
Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced Research Questions
How do polymorphic forms of this compound affect its biological activity, and how can they be characterized?
Methodological Answer:
Polymorphs may exhibit differences in solubility and bioavailability. To characterize:
- XRD : Compare diffraction patterns (e.g., 2θ peaks at 10-30°) to identify crystalline forms.
- DSC/TGA : Analyze melting points and thermal stability (decomposition >200°C suggests high thermal stability) .
Biological Impact : Test dissolution rates in simulated gastric fluid (pH 1.2) and correlate with in vitro activity (e.g., enzyme inhibition assays) .
What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Compare HPLC chromatograms from different sources; trace amines or by-products (e.g., dehalogenated derivatives) may skew results .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- SAR Analysis : Systematically modify substituents (e.g., replace 4-methylbenzyl with bulkier groups) to isolate key pharmacophores .
How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Methodological Answer:
What stress conditions are critical for stability studies, and how should degradation pathways be analyzed?
Methodological Answer:
- Stressors : Expose to UV light (320-400 nm), acidic/basic hydrolysis (pH 2-12), and oxidative conditions (3% HO).
- Degradation Products :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
